2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline

GABA transporter inhibition GAT1 binding fluorine SAR

Researchers requiring validated fragment libraries often face a lack of multi-target annotated starting points. This compound solves that problem: - Validated by XChem: Co-crystal structures in PHIP bromodomain (5RKL), INPP5D/SHIP1 (5RX7), EPB41L3 (5RYU), and FatA (7HTH). - Ortho-fluorine essential for potency: 3.6-fold GAT1 affinity gain vs. des-fluoro analog (Ki 1.10 µM vs. 3.98 µM). - Part of the SAMPL7 community benchmark dataset for computational chemistry validation.

Molecular Formula C10H10FN3
Molecular Weight 191.209
CAS No. 1006438-26-1
Cat. No. B2673166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline
CAS1006438-26-1
Molecular FormulaC10H10FN3
Molecular Weight191.209
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCC2=CC=NN2)F
InChIInChI=1S/C10H10FN3/c11-9-3-1-2-4-10(9)12-7-8-5-6-13-14-8/h1-6,12H,7H2,(H,13,14)
InChIKeyIREDHAFKGFKXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline: Fragment Building Block Overview


2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline (CAS: 1006438-26-1) is a low-molecular-weight (191.21 Da) heterocyclic building block composed of a 2-fluoroaniline moiety linked via a methylene spacer to a 1H-pyrazole ring [1]. It belongs to the N-pyrazolylaniline fragment class and has been validated as a crystallographically confirmed ligand in four distinct protein targets—PHIP bromodomain (5RKL), INPP5D/SHIP1 phosphatase (5RX7), EPB41L3 FERM domain (5RYU), and FatA thioesterase (7HTH)—as part of the Diamond Light Source XChem fragment screening campaigns [2]. The compound is available from multiple vendors at ≥95–98% purity and carries harmonized hazard classifications for oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) [1].

Crystallographically validated fragment for XChem-based screening
Ortho-fluorinated pyrazolylaniline scaffold enabling SAR expansion
Reported GAT1 affinity context for fragment-to-lead progression studies

Risks of Generic Substitution for 2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline


The 2-fluoro substituent on the aniline ring of this scaffold is not a passive structural decoration. Removal of the fluorine atom reduces binding affinity for the human GABA transporter GAT1 by approximately 3.6-fold (Ki shift from 1.10 µM to 3.98 µM), as measured under identical competitive MS binding assay conditions [1][2]. Furthermore, the compound's ability to engage four structurally unrelated protein targets—a bromodomain (PHIP), a phosphatase (INPP5D/SHIP1), a FERM domain (EPB41L3), and a thioesterase (FatA)—distinguishes it from regioisomeric analogs such as 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline, which has been reported only in the context of KRAS G12V binding [3]. Generic substitution by non-fluorinated or regioisomeric pyrazolylanilines would forfeit both the potency gain conferred by the ortho-fluorine and the experimentally validated multi-target binding profile that makes this compound valuable for fragment library diversification and computational benchmarking [4].

Target Compound
2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline with ortho-fluorine; confirmed multi-target crystallographic engagement (4 protein families) and GAT1 affinity.
Potential Substitute
Des-fluoro analog or regioisomeric pyrazolylanilines. Fluorine removal may significantly alter binding affinity and the multi-target binding profile observed for the fluorinated scaffold.

Quantitative Differentiation Evidence and Procurement Rationale


GAT1 Binding Affinity Improvement Over Des-Fluoro Analog

In a direct head-to-head comparison using the same competitive MS binding assay format, 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline exhibited a Ki of 1.10 µM against human GAT1, while the des-fluoro analog N-[(1H-pyrazol-3-yl)methyl]aniline showed a Ki of 3.98 µM [1][2]. The ortho-fluorine substitution therefore confers a 3.6-fold improvement in binding affinity. This difference is consistent across species: the mouse GAT1 Ki values are 1.07 µM (fluoro) vs. 3.89 µM (des-fluoro), representing a 3.6-fold improvement as well [1][2]. The functional inhibition IC50 for mouse GAT1, measured by [3H]GABA uptake, is 3.39 µM for the fluorinated compound [3].

GAT1 Binding Affinity
Head-to-head
Ki 1.10 µM (fluoro) vs 3.98 µM (des-fluoro)
3.6-fold higher affinity
Supports fragment-to-lead affinity context
Validated by competitive MS binding (human/mouse GAT1)
GABA transporter inhibition GAT1 binding fluorine SAR

Multi-Target Crystallographic Engagement Across Protein Families

Unlike the vast majority of fragment hits that bind a single target class, 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline has been experimentally confirmed by X-ray crystallography to bind four structurally unrelated proteins: (1) the second bromodomain of PHIP (PDB 5RKL, resolution 1.36 Å) [1]; (2) the phosphatase and C2 domains of INPP5D/SHIP1 (PDB 5RX7) [2]; (3) the FERM domain of EPB41L3 (PDB 5RYU) [3]; and (4) the chloroplastic oleoyl-acyl carrier protein thioesterase FatA from Arabidopsis thaliana (PDB 7HTH) [4]. Among the 52 fragment hits identified in the SAMPL7 PHIP2 screen, the majority bound exclusively at the Kac-binding site of PHIP2 [5]; the ability of this single compound to engage targets spanning epigenetic readers, phosphatases, cytoskeletal adaptors, and metabolic enzymes is exceptional and not documented for the des-fluoro analog or for common positional isomers.

Multi-Target Crystallographic Engagement
Reported
4 co-crystal structures across 4 distinct protein families
Typical fragment hit: 1–2 targets
Expands fragment library diversity per compound
PanDDA XChem screening, DSI-poised library
fragment-based drug discovery crystallographic fragment screening PanDDA protein-ligand interactions

Crystallographic Validation Quality Across Targets

Across the four PDB entries containing this compound, crystallographic validation metrics demonstrate consistent, interpretable electron density. In the 7HTH (FatA) structure, UWV exhibits the strongest fitting quality with a real-space correlation coefficient (RSCC) of 0.978 and real-space R factor (RSR) of 0.072 at 94% goodness-of-fit ranking [1]. In the PHIP structure (5RKL), the compound shows an RSCC of 0.854 and RSR of 0.181 with 62% average occupancy, characteristic of a fragment hit detected by PanDDA methodology [2]. For comparison, the des-fluoro analog N-[(1H-pyrazol-3-yl)methyl]aniline has no PDB co-crystal structures, precluding any validation comparison. Regioisomeric fragments such as 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline have only a single reported KRAS G12V complex and lack comparable multi-target validation [3].

Crystallographic Validation
Reported
RSCC 0.718–0.978, RSR 0.072–0.271 across 4 PDB entries
Consistent electron density supports binding confidence
Occupancy 0.60–0.63, PanDDA-processed data
ligand validation electron density fragment occupancy PanDDA analysis

Physicochemical Profile and Oral Bioavailability Compliance

2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline has a calculated logP of 1.54 , placing it well within the optimal range for oral bioavailability (logP < 5 per Lipinski's Rule of Five). Its molecular weight (191.21 Da), hydrogen bond acceptor count (2), hydrogen bond donor count (2), and fraction of sp³ carbons (Fsp³ = 0.1) all comply with fragment-like property guidelines . For comparison, the des-fluoro analog has an identical core scaffold but lacks the electronegative fluorine, which contributes to the logP difference and alters hydrogen bond acceptor capacity. Commercially, the fluorinated compound is available at 98% purity from Fluorochem and at 98% purity from Leyan , while the des-fluoro analog N-[(1H-pyrazol-3-yl)methyl]aniline is not listed as a stock item in major catalogs, requiring custom synthesis.

Physicochemical & Availability
Data to verify
LogP 1.54, MW 191 Da, 98% purity stocked by vendors
Favorable fragment properties require vendor QC confirmation
Des-fluoro analog not stocked at comparable purity
drug-likeness physicochemical properties Lipinski Rule of Five logP

Validated Application Scenarios in Drug Discovery


PHIP Bromodomain Chemical Probe Development

As one of 47 crystallographically confirmed fragment hits at the acetylated-lysine (Kac) binding site of the PHIP2 bromodomain in the SAMPL7 challenge dataset [1], 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline is a validated starting point for developing first-in-class PHIP bromodomain chemical probes. The 1.36 Å resolution co-crystal structure (PDB 5RKL) enables structure-based design of elaborated analogs using the DSI-poised library synthesis strategy, where the pyrazole NH and aniline NH serve as synthetic handles for parallel chemistry expansion [2]. The compound's GAT1 inhibitory activity (Ki = 1.10 µM) provides an orthogonal functional assay readout for SAR studies [3].

GAT1 Inhibitor Fragment Screening and Hit Validation

With a confirmed human GAT1 Ki of 1.10 µM in competitive MS binding assays [1] and functional inhibition IC50 of 3.39 µM in [3H]GABA uptake assays [2], this compound serves as a fragment-class GAT1 inhibitor suitable for: (a) use as a reference ligand in GAT1 binding assay development; (b) incorporation into focused fragment libraries for GABA transporter target screening; and (c) as a starting scaffold for medicinal chemistry optimization toward sub-micromolar GAT1 inhibitors. The 3.6-fold affinity advantage over the des-fluoro analog makes it the preferred choice for GAT1-focused programs [3].

Multi-Target Fragment Library Curation

The compound's experimentally validated engagement of four structurally unrelated protein targets—PHIP (epigenetic reader), INPP5D/SHIP1 (phosphatase), EPB41L3 (cytoskeletal adaptor), and FatA (metabolic enzyme) [1]—positions it as a high-value addition to diversity-oriented fragment libraries intended for phenotypic screening or chemoproteomic target identification. Unlike the vast majority of single-target fragment hits, this compound offers a broader biological annotation profile that enriches library diversity per compound, reducing the total number of fragments required to achieve target-class coverage [2].

Computational Chemistry Benchmarking and SAMPL Methodology

As one of the 47 fragment hits used in the SAMPL7 protein-ligand challenge to assess computational methods for binding prediction and pose enumeration [1], this compound has a well-characterized experimental binding mode (RMSD reference available from the PDB) and is part of a community-validated benchmark dataset. Computational chemistry groups can procure this compound to reproduce published docking and free energy perturbation (FEP) results, validate new scoring functions, or benchmark machine learning models for fragment binding prediction. The multi-target binding data provide an additional challenge set for assessing target selectivity predictions [2].

Application
Selection Property
Validation Focus
PHIP bromodomain probe development studies
Co-crystal structure at Kac site (1.36 Å, PDB 5RKL)
PHIP2 binding confirmation and SAR exploration
GAT1 inhibitor fragment screening
Ortho-fluorinated scaffold with reported GAT1 affinity
Competitive MS binding and [3H]GABA uptake assays
Multi-target fragment library curation
Confirmed binding to 4 structurally unrelated proteins
Binding reproducibility across protein families
Computational chemistry benchmarking (SAMPL)
Community-validated benchmark dataset with PDB poses
Docking and scoring function validation
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